1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is a compound that features a unique bicyclic structure. This compound is part of the azabicyclohexane family, which is known for its biological activity and presence in various natural products and pharmaceuticals . The presence of the chlorine atom and the azabicyclohexane ring makes it a compound of interest in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine can be achieved through several methods. One common approach involves the cyclopropanation of maleimides with N-tosylhydrazones using palladium catalysis . This method provides high yields and diastereoselectivities, making it practical for large-scale synthesis . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . This approach is efficient and allows for the synthesis of various azabicyclohexane derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable synthetic routes such as the palladium-catalyzed cyclopropanation method . This method is favored due to its high yield and the ability to produce the compound on a gram scale .
Chemical Reactions Analysis
Types of Reactions
1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying DNA and proteins . This activity is mediated through the formation of covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A similar compound with a different substitution pattern.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Used in antiviral medications.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: Known for their functional group tolerance and mild reaction conditions.
Uniqueness
1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H11ClN2 |
---|---|
Molecular Weight |
146.62 g/mol |
IUPAC Name |
(5-chloro-3-azabicyclo[3.1.0]hexan-1-yl)methanamine |
InChI |
InChI=1S/C6H11ClN2/c7-6-1-5(6,2-8)3-9-4-6/h9H,1-4,8H2 |
InChI Key |
AKZCSRHKJOJDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C1(CNC2)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.